(2S)-3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid (2S)-3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Brand Name: Vulcanchem
CAS No.: 368866-14-2
VCID: VC4099280
InChI: InChI=1S/C28H34N2O6/c1-28(2,3)36-26(33)29-24(25(31)32)16-18-12-14-30(15-13-18)27(34)35-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23-24H,12-17H2,1-3H3,(H,29,33)(H,31,32)/t24-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Molecular Formula: C28H34N2O6
Molecular Weight: 494.6

(2S)-3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

CAS No.: 368866-14-2

Cat. No.: VC4099280

Molecular Formula: C28H34N2O6

Molecular Weight: 494.6

* For research use only. Not for human or veterinary use.

(2S)-3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid - 368866-14-2

Specification

CAS No. 368866-14-2
Molecular Formula C28H34N2O6
Molecular Weight 494.6
IUPAC Name (2S)-3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C28H34N2O6/c1-28(2,3)36-26(33)29-24(25(31)32)16-18-12-14-30(15-13-18)27(34)35-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23-24H,12-17H2,1-3H3,(H,29,33)(H,31,32)/t24-/m0/s1
Standard InChI Key CATGHIRNIHAKHV-DEOSSOPVSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure (C₂₈H₃₄N₂O₆, MW 494.6 g/mol) features:

  • Fmoc group: A photolabile protecting group for amines, removable under basic conditions (e.g., piperidine) .

  • Boc group: A base-labile protecting group on the piperidine nitrogen, stable under Fmoc deprotection conditions .

  • Chiral center: The (2S)-configuration ensures stereochemical fidelity in peptide chains .

  • Propanoic acid moiety: Facilitates coupling to resin or subsequent amino acids during SPPS.

Key identifiers:

PropertyValue
IUPAC Name(2S)-3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
CAS No.368866-14-2
SMILESCC(C)(C)OC(=O)NC@@HC(=O)O
InChIKeyCATGHIRNIHAKHV-DEOSSOPVSA-N

Physicochemical Characteristics

  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the Fmoc group’s hydrophobicity .

  • Stability: Stable at room temperature but sensitive to strong acids/bases. Boc cleavage requires trifluoroacetic acid (TFA), while Fmoc removal uses amines like piperidine .

  • Analytical Data: Purity confirmed via HPLC (≥95%), NMR (¹H/¹³C), and mass spectrometry (ESI-MS) .

Synthesis and Manufacturing

Synthetic Route

The synthesis involves multi-step organic reactions:

  • Piperidine Intermediate: Boc protection of piperidine-4-ylpropanoic acid via reaction with di-tert-butyl dicarbonate .

  • Fmoc Introduction: Coupling of Fmoc-Cl to the primary amine under Schotten-Baumann conditions .

  • Chiral Control: Asymmetric synthesis or resolution ensures the (2S)-configuration .

Critical Steps:

  • Anhydrous conditions to prevent hydrolysis of active esters.

  • Chromatographic purification to isolate the diastereomerically pure product.

Process Optimization

  • Coupling Reagents: HATU or DIC/HOBt enhance amide bond formation efficiency .

  • Yield: Typical yields range from 60–75% after purification .

Applications in Peptide Synthesis

Orthogonal Protection Strategy

The compound’s dual protection enables sequential deprotection:

  • Fmoc Removal: 20% piperidine in DMF cleaves the Fmoc group, exposing the α-amino group for coupling .

  • Boc Retention: Stable under basic conditions, allowing selective modification of the piperidine ring post-SPPS .

Case Studies

  • Peptide Therapeutics: Used in synthesizing GLP-1 analogs and bivalirudin, where the piperidine ring enhances pharmacokinetics .

  • Conformational Studies: The piperidine moiety induces β-turn structures in peptides, critical for receptor binding .

Comparative Analysis with Analogues

CompoundCAS No.Key DifferencesApplication
3-(1-Fmoc-piperidin-4-yl)propanoic acid154938-68-8Lacks Boc group; shorter chainCatalyst in organic synthesis
Fmoc-Dap(Boc)-OH162558-25-0Diaminopropanoic acid backboneBranched peptide synthesis

Recent Advances and Research

Solvent Systems for SPPS

Studies demonstrate that pyrrolidine (20% in DMSO/EtOAc) outperforms piperidine in Fmoc removal, reducing aggregation in hydrophobic peptides . This solvent compatibility expands the compound’s utility in green chemistry approaches.

Side Reaction Mitigation

  • Aspartimide Formation: Minimized using orthogonal protecting groups (e.g., OMpe) on aspartic acid residues .

  • Diketopiperazine (DKP): Controlled via shortened deprotection times (2 × 5 min vs. 30 min) .

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